2-epi-Perindopril, (2R)-

Description

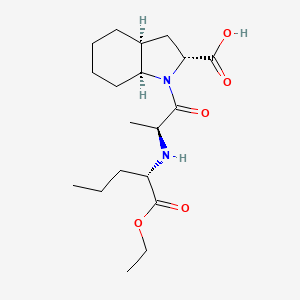

2-epi-Perindopril, (2R)- is a stereoisomer of perindopril, a well-known angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure. The compound is characterized by a distinct stereochemical configuration at the C2 position, which differentiates it from the active pharmaceutical ingredient (API) perindopril. As an epimer, its biological activity is significantly altered due to reduced binding affinity to the ACE enzyme .

Properties

CAS No. |

145513-38-8 |

|---|---|

Molecular Formula |

C19H32N2O5 |

Molecular Weight |

368.5 g/mol |

IUPAC Name |

(2R,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |

InChI |

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14-,15-,16+/m0/s1 |

InChI Key |

IPVQLZZIHOAWMC-UVPYHEFZSA-N |

Isomeric SMILES |

CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@@H]1C(=O)O |

Canonical SMILES |

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-epi-Perindopril, (2R)-, involves the epimerization of perindopril. This process typically includes the use of specific reagents and conditions to achieve the desired stereochemistry.

Chemical Reactions Analysis

2-epi-Perindopril, (2R)-, can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-epi-Perindopril, (2R)-, has several scientific research applications, including:

Chemistry: It is used to study the stereochemistry and epimerization processes of ACE inhibitors.

Biology: It is used in research to understand the biological activity and metabolism of ACE inhibitors.

Medicine: It is used to investigate the pharmacokinetics and pharmacodynamics of perindopril and its epimers.

Industry: It is used in the development and testing of new antihypertensive drugs.

Mechanism of Action

The mechanism of action of 2-epi-Perindopril, (2R)-, involves its interaction with the angiotensin-converting enzyme (ACE). due to its almost inactive nature, it does not significantly inhibit ACE or affect the renin-angiotensin-aldosterone system (RAAS) like perindopril does. The molecular targets and pathways involved are similar to those of perindopril but with reduced efficacy .

Comparison with Similar Compounds

Key Chemical Properties :

- CAS Number : 145513-45-7

- Molecular Formula : C₁₉H₃₂N₂O₅

- Synonyms: 1'',2-Di-epi-perindopril; (1''R,2R)-Perindopril; Perindopril tert-butylamine impurity W .

This compound is primarily studied as a process-related impurity during perindopril synthesis and is pharmacologically inactive .

Comparison with Structurally Similar Compounds

Structural and Stereochemical Differences

The table below compares 2-epi-Perindopril, (2R)- with other perindopril impurities and related compounds:

Key Observations :

- Stereochemical Impact : The (2R) configuration in 2-epi-Perindopril disrupts the spatial arrangement required for ACE binding, rendering it inactive. In contrast, the (2S) configuration in the API is critical for enzymatic interaction .

- Functional Groups : All compounds retain the indole-2-carboxylic acid backbone but differ in substituents (e.g., tert-butylamine in impurities) or stereochemistry .

Pharmacokinetic and Pharmacodynamic Comparisons

While 2-epi-Perindopril, (2R)- lacks clinical pharmacokinetic data due to its inactive status, comparisons with active analogs like perindopril highlight mechanistic divergences:

Q & A

Q. How do I balance patentability concerns with the need for methodological transparency in 2-epi-Perindopril research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.